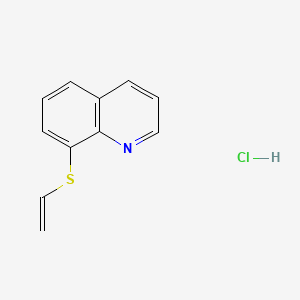
Quinoline, 8-(vinylthio)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 8-(vinylthio)-, hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its applications in various fields, including medicinal chemistry and industrial processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives often involves the use of α,β-unsaturated aldehydes. One common method is the Skraup synthesis, which involves heating aniline and glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene . For the specific synthesis of 8-(vinylthio)-quinoline, thiolation reactions using aryl or alkyl thiols can be employed .
Industrial Production Methods
Industrial production of quinoline derivatives typically involves large-scale Skraup synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions
Quinoline, 8-(vinylthio)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Catalytic hydrogenation can be used to reduce the compound.
Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom and the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromine in nitrobenzene for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while substitution reactions can produce various halogenated derivatives .
科学的研究の応用
Quinoline, 8-(vinylthio)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and other industrial chemicals.
作用機序
The mechanism by which quinoline, 8-(vinylthio)-, hydrochloride exerts its effects involves interactions with various molecular targets. It can inhibit enzymes or interfere with DNA replication in microorganisms, leading to its antimicrobial properties. The vinylthio group enhances its ability to interact with biological molecules, making it a potent compound for various applications .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a wide range of applications.
8-Hydroxyquinoline: Known for its antimicrobial properties.
Quinoline N-oxide: An oxidized derivative with unique chemical properties.
Uniqueness
This modification allows for more diverse chemical reactions and interactions with biological targets compared to its parent compound .
特性
CAS番号 |
60157-59-7 |
|---|---|
分子式 |
C11H10ClNS |
分子量 |
223.72 g/mol |
IUPAC名 |
8-ethenylsulfanylquinoline;hydrochloride |
InChI |
InChI=1S/C11H9NS.ClH/c1-2-13-10-7-3-5-9-6-4-8-12-11(9)10;/h2-8H,1H2;1H |
InChIキー |
OZISLCKAPSZUND-UHFFFAOYSA-N |
正規SMILES |
C=CSC1=CC=CC2=C1N=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14594380.png)
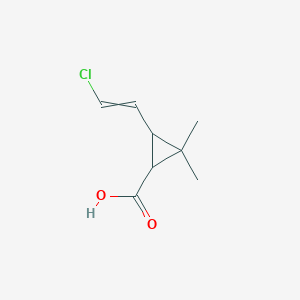
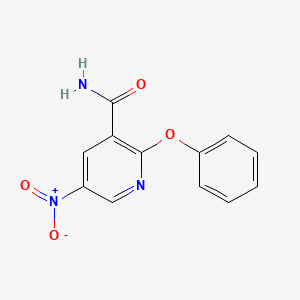

![1H-Pyrrole-2,3-dione, 1,5-diphenyl-4-[phenyl(phenylimino)methyl]-](/img/structure/B14594423.png)
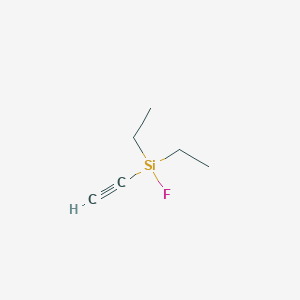
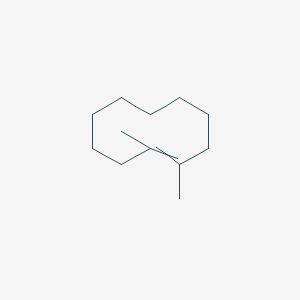
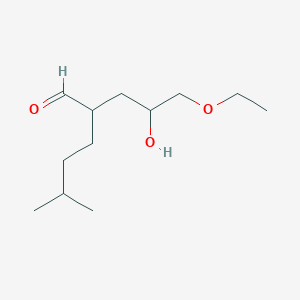
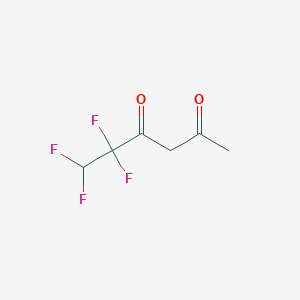

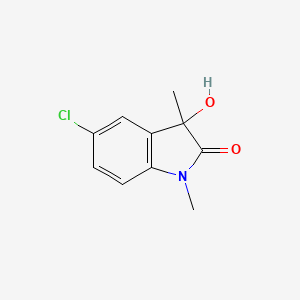
![[1,1'-Biphenyl]-2,2',5,5'-tetramine](/img/structure/B14594454.png)
![2-{(E)-[(4-Aminophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid](/img/structure/B14594456.png)

